2-Cyanoethyl phosphate barium salt dihydrate

CAS No.: 207121-42-4

Cat. No.: VC4051670

Molecular Formula: C3H8BaNO6P

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207121-42-4 |

|---|---|

| Molecular Formula | C3H8BaNO6P |

| Molecular Weight | 322.4 g/mol |

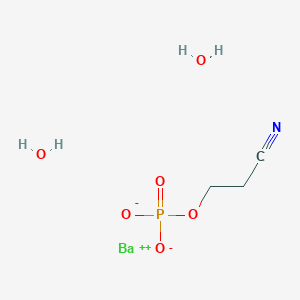

| IUPAC Name | barium(2+);2-cyanoethyl phosphate;dihydrate |

| Standard InChI | InChI=1S/C3H6NO4P.Ba.2H2O/c4-2-1-3-8-9(5,6)7;;;/h1,3H2,(H2,5,6,7);;2*1H2/q;+2;;/p-2 |

| Standard InChI Key | SFFRVKYTJRRUNW-UHFFFAOYSA-L |

| SMILES | C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2] |

| Canonical SMILES | C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2] |

Introduction

Chemical and Structural Properties

Molecular Composition and Physical Characteristics

2-Cyanoethyl phosphate barium salt dihydrate is a crystalline solid with the systematic IUPAC name barium(2+);2-cyanoethyl phosphate;dihydrate. Its structure comprises a barium cation coordinated to a 2-cyanoethyl phosphate anion and two water molecules . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 322.4 g/mol | |

| Melting Point | >300°C | |

| Solubility | Soluble in 1 M HCl (0.25g/5mL) | |

| Storage Conditions | Room Temperature |

The dihydrate form’s stability is attributed to hydrogen bonding between water molecules and the phosphate group, which prevents decomposition under standard conditions.

Spectroscopic and Computational Data

The compound’s canonical SMILES notation (\text{C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2]}) reflects its cyanoethyl backbone and barium coordination . Computational studies using InChIKey () and PubChem CID (21312900) further validate its structural integrity.

Synthesis and Manufacturing

Reaction Mechanism

The synthesis involves neutralizing cyanoethyl phosphoric acid with barium hydroxide () or barium carbonate () in an aqueous medium :

Key parameters include maintaining a pH of 8–9 and temperatures below 50°C to avoid cyano group hydrolysis.

Crystallization and Purification

Post-reaction, the product is crystallized via slow evaporation, yielding >95% purity . Anhydrous forms (CAS 5015-38-3) may convert to dihydrate under humid conditions, necessitating controlled storage .

Applications in Chemical Research

Phosphorylation Reactions

The compound serves as a phosphorylating agent in nucleotide synthesis, transferring its phosphate group to alcohols or amines . For example, it facilitates the synthesis of adenosine monophosphate (AMP) derivatives by reacting with ribose hydroxyl groups .

Biological Studies

Preliminary studies suggest interactions with metabolic enzymes, potentially modulating ATP-dependent pathways. Its cyano group may also act as a mild electrophile in protein labeling, though toxicity limits in vivo applications .

Comparative Analysis with Related Compounds

| Compound | Formula | Application | Stability |

|---|---|---|---|

| Barium 2-Cyanoethyl Phosphate Anhydrous | Catalyst in OLED manufacturing | Hygroscopic | |

| Sodium Cyanoethyl Phosphate | DNA sequencing | Hydrolyzes in acid |

The dihydrate’s superior solubility and stability make it preferable for aqueous-phase reactions compared to anhydrous variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume